REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].C(=O)([O-])O.[K+].[NH4+:20]>C(#N)C.O.C1(C)C=CC=CC=1>[NH2:20][C:2]1[N:4]=[C:5]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:7]=[C:8]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:1]=1 |f:2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the cooled solution was dropwise added
|
Type
|
TEMPERATURE
|
Details
|
did not raise over 5° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 50° C.
|
Type
|
WAIT
|
Details
|
the reaction was carried out for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After the cooling, an obtained product was separated through filtration
|
Type
|
WASH
|
Details
|
washed fully with a large amount of water
|
Type
|
CUSTOM
|
Details
|
An obtained crude product
|
Type
|
CUSTOM
|
Details
|
reacted for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
Further, after the toluene layer was thrice washed with each 150 mL of water, toluene
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the organic layer
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)NCCCC)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.1 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 185.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |